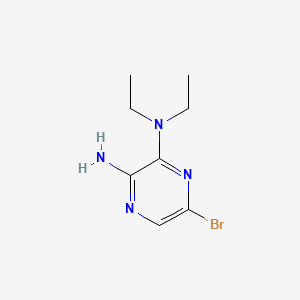

2-氨基-5-溴-3-(二乙氨基)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

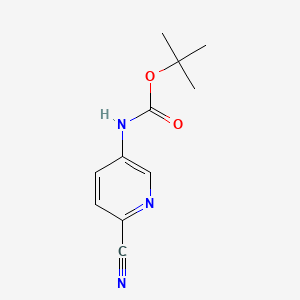

2-Amino-5-bromo-3-(diethylamino)pyrazine is a chemical compound with the CAS Number: 912773-09-2 . It has a molecular weight of 245.12 and a linear formula of C8H13BrN4 .

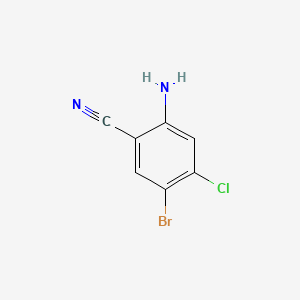

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-(diethylamino)pyrazine is represented by the linear formula C8H13BrN4 . The InChI Code is 1S/C8H13BrN4 .Chemical Reactions Analysis

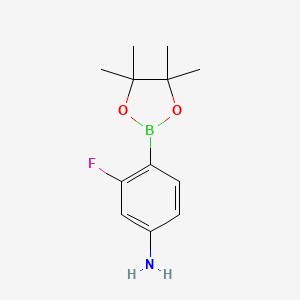

While specific chemical reactions involving 2-Amino-5-bromo-3-(diethylamino)pyrazine are not available, similar compounds have been used in various chemical reactions. For instance, 2-Amino-5-bromopyrazine has been used in a palladium-catalyzed cross-coupling with pyridylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-3-(diethylamino)pyrazine include a molecular weight of 245.12 and a linear formula of C8H13BrN4 .科学研究应用

光电材料合成

2-氨基-5-溴-3-(二乙氨基)吡嗪作为有机光电材料开发中的关键分子支架。研究表明,通过区域选择性胺化反应,合成二吡咯并吡嗪和吡咯噻吩并吡嗪衍生物的有效方法。这些化合物因其有前途的光学和热学性质而被广泛研究,表明在光电学中具有潜在应用 (Meti 等人,2017)。

杂环化合物合成

2-氨基-5-溴-3-(二乙氨基)吡嗪的化学多功能性在新型呋喃并[3,2-e]吡唑并[3,4-b]吡嗪和相关杂环的合成中进一步得到强调。这些化合物通过与 α-卤代羰基化合物反应合成,由于其独特的化学结构,显示出未来药理学研究的前景 (El‐Dean 等人,2018)。

缓蚀

对包括 2-氨基-5-溴吡嗪在内的吡嗪衍生物的缓蚀性能的研究显示出巨大的潜力。计算化学方法,包括密度泛函理论 (DFT) 和分子动力学 (MD) 模拟,表明这些化合物是有效的缓蚀剂,在引入 -SH 等官能团后,其性能得到增强 (Saha 等人,2016)。

分子电子学

吡嗪衍生物的结构修饰(包括与 2-氨基-5-溴-3-(二乙氨基)吡嗪相关的衍生物)已针对分子电子学中的应用进行了探索。这些化合物的合成和反应性研究为它们在开发具有定制化特性的新型电子材料中的潜在用途提供了见解 (Farag & Dawood, 1997)。

非线性光学性质

已经对吡嗪类似物的非线性光学 (NLO) 性质进行了研究,研究重点是 5-芳基-N-(吡嗪-2-基)噻吩-2-甲酰胺等化合物的合成和电子性质。这些研究为各种取代基对这些材料的 NLO 行为的影响提供了宝贵的见解,为它们在光学器件中的应用铺平了道路 (Ahmad 等人,2021)。

作用机制

Target of Action

It is known that brominated aromatic amine reagents like this compound are often used in various chemical reactions .

Mode of Action

Similar compounds are known to participate in palladium-catalyzed cross-coupling reactions . In such reactions, the compound can interact with its targets, leading to the formation of new chemical bonds.

Biochemical Pathways

It is known that similar compounds can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It is known that similar compounds can lead to the formation of new chemical structures through various reactions .

属性

IUPAC Name |

5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBXLNNIEQKSAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CN=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671901 |

Source

|

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-(diethylamino)pyrazine | |

CAS RN |

912773-09-2 |

Source

|

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

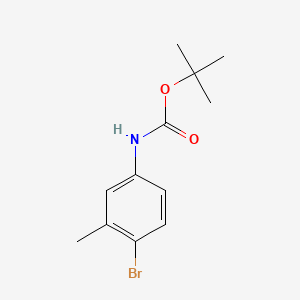

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)